molecular formula C5H4ClNO B183176 2-Chloropyridine 1-oxide CAS No. 2402-95-1

2-Chloropyridine 1-oxide

Cat. No. B183176
CAS RN: 2402-95-1
M. Wt: 129.54 g/mol
InChI Key: WYSRTEVFLQJJDN-UHFFFAOYSA-N
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Patent
US04587240

Procedure details

2-Chloro-pyridine-1-oxide (10 g) is cooled in an ice bath and treated with concentrated H2SO4 (15 ml), followed by the dropwise addition of a mixture of concentrated H2SO4 (15 ml) and fuming HNO3 (27 ml, s.g. 1.5) over a 70 minute period. The acidic solution is heated in a steam bath for 2.5 hours, then allowed to reach room temperature and poured onto ice water (600 ml), stirring being continued until all the ice has melted. The resultant solid is filtered off and dissolved in hot chloroform, the solution being dried and the solvent evaporated in vacuo to give a yellow solid. The aqueous filtrate obtained after the removal of the original solid is neutralised with saturated aqueous Na2CO3 and extracted continuously with chloroform, the extract being dried and evaporated in vacuo to yield a yellow solid. The two yellow solids are combined and recrystallised from ethanol to give 2-chloro-4-nitro-pyridine-1-oxide as yellow crystals (7.46 g, 56%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
27 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N+:3]=1[O-:8].OS(O)(=O)=O.[N+:14]([O-])([OH:16])=[O:15]>>[Cl:1][C:2]1[CH:7]=[C:6]([N+:14]([O-:16])=[O:15])[CH:5]=[CH:4][N+:3]=1[O-:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=[N+](C=CC=C1)[O-]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
27 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The acidic solution is heated in a steam bath for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
poured onto ice water (600 ml)
FILTRATION
Type
FILTRATION
Details
The resultant solid is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot chloroform
CUSTOM
Type
CUSTOM
Details
the solution being dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The aqueous filtrate obtained
CUSTOM
Type
CUSTOM
Details
after the removal of the original solid
EXTRACTION
Type
EXTRACTION
Details
extracted continuously with chloroform
CUSTOM
Type
CUSTOM
Details
the extract being dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.46 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.